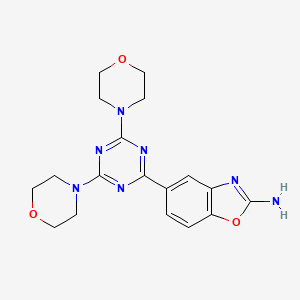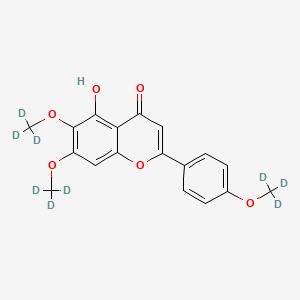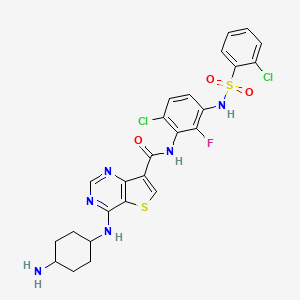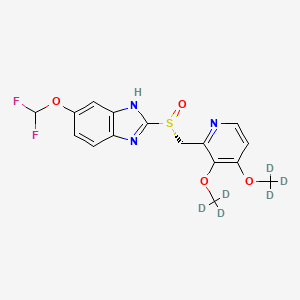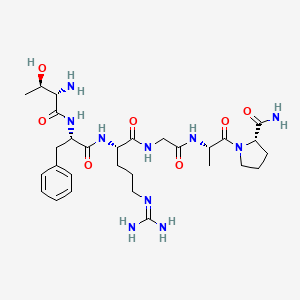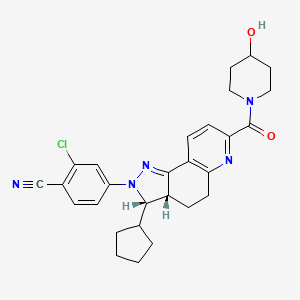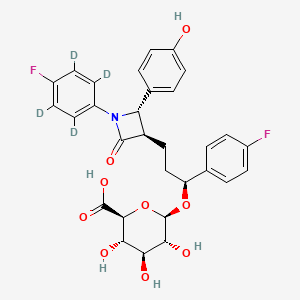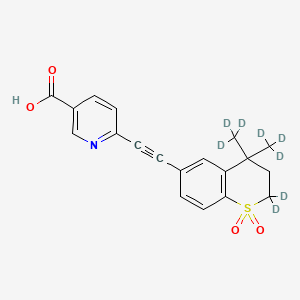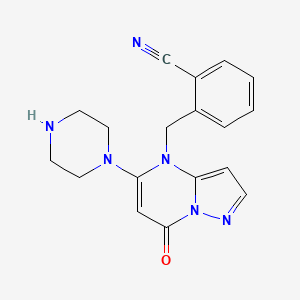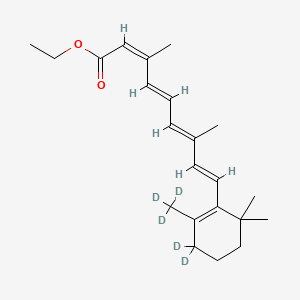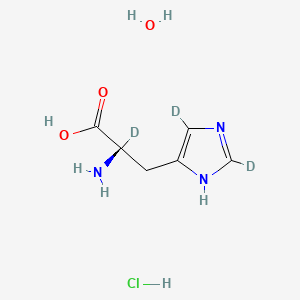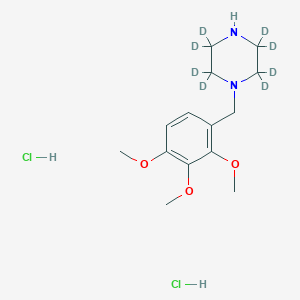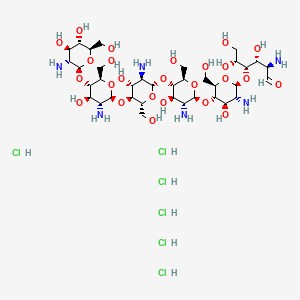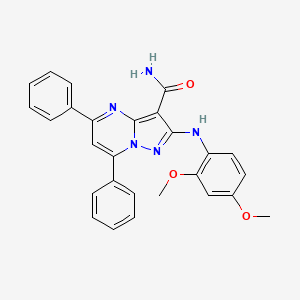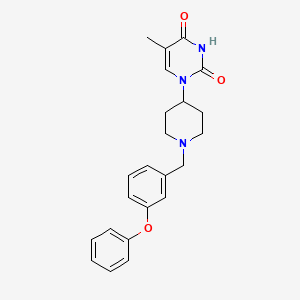
MtTMPK-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MtTMPK-IN-4 is a para-piperidine compound known for its potent inhibitory activity against mycobacterium tuberculosis thymidylate kinase (MtTMPK) with an IC50 value of 6.1 μM . Additionally, it exhibits remarkable inhibitory activity against tyrosinase and possesses potent antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily used for research purposes and is not produced on a large industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
MtTMPK-IN-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
MtTMPK-IN-4 has several scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of thymidylate kinase in mycobacterium tuberculosis.
Biology: Investigated for its antibacterial properties and its ability to inhibit tyrosinase.
Medicine: Explored as a potential therapeutic agent for tuberculosis due to its inhibitory activity against MtTMPK.
Industry: Utilized in the development of new antibacterial agents and tyrosinase inhibitors
Mécanisme D'action
MtTMPK-IN-4 exerts its effects by inhibiting mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting MtTMPK, this compound disrupts DNA synthesis in mycobacterium tuberculosis, leading to its antibacterial effects . Additionally, the compound inhibits tyrosinase, an enzyme involved in melanin synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
MtTMPK-IN-1: Another inhibitor of MtTMPK with similar properties.
MtTMPK-IN-2: Exhibits inhibitory activity against MtTMPK but with different potency.
MtTMPK-IN-3: Similar structure and function but varies in its inhibitory strength.
Uniqueness
MtTMPK-IN-4 is unique due to its high potency as an inhibitor of both MtTMPK and tyrosinase. Its dual inhibitory activity makes it a valuable compound for research in antibacterial and anti-tyrosinase applications .
Propriétés
Formule moléculaire |
C23H25N3O3 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
5-methyl-1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-10-12-25(13-11-19)16-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,27,28) |
Clé InChI |
BIVAOTFPNQVBDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


